7-Iodopyrazolo[1,5-a]pyridine
Overview
Description
7-Iodopyrazolo[1,5-a]pyridine is a chemical compound with the linear formula C7H5IN2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5IN2 . More detailed structural information was not found in the search results.Physical and Chemical Properties Analysis
This compound is a light yellow solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
7-Iodopyrazolo[1,5-a]pyridine and its derivatives are used in various synthetic processes. For example, Wu et al. (2012) demonstrated the use of gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles to synthesize pyrazolo[1,5-a]pyridines and 6-iodopyrazolo[1,5-a]pyridines, which were further converted to other compounds like 6-arylpyrazolo[1,5-a]pyridines via Suzuki-Miyaura coupling reaction (Wu et al., 2012). Similarly, Hsiao et al. (2022) synthesized 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a palladium-catalyzed cross-dehydrogenative coupling process, highlighting the compound's role in the development of organic luminescent materials (Hsiao et al., 2022).
Pharmaceutical and Biological Applications
Some derivatives of this compound have shown potential in pharmaceutical applications. Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent hepatitis C virus inhibitor, indicating the compound's importance in antiviral research (Hwang et al., 2012). Additionally, Chen et al. (2004) designed a series of corticotropin-releasing factor receptor antagonists based on the pyrazolo[1,5-a]pyrimidine scaffold, showcasing the structure's relevance in developing treatments for conditions like major depression (Chen et al., 2004).
Material Science and Luminescence
The pyrazolo[1,5-a]pyridine framework is also significant in material science, especially in creating luminescent materials. For instance, Hsiao and Chu (2021) explored novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties, contributing to the field of organic luminescent materials (Hsiao & Chu, 2021).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of this compound have been used as corrosion inhibitors. Mahgoub et al. (2010) discussed using heterocyclic compounds like pyrazolo[1,5-c]pyrimidine derivatives as inhibitors for carbon steel in cooling water systems, demonstrating the compound's utility in reducing corrosion in industrial settings (Mahgoub et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyridine, a structural component of 7-iodopyrazolo[1,5-a]pyridine, is a significant part of many agrochemicals and pharmaceuticals
Mode of Action
It is synthesized by gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles . The iodinated adducts are further converted to 6-arylpyrazolo[1,5-a]pyridines via Suzuki–Miyaura coupling reaction . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The synthesis of this compound involves palladium-mediated cross-coupling reactions . Starting from the corresponding 7-iodo derivatives, incorporation of phenyl, vinyl, ethynyl, cyano, and amino was accomplished
Result of Action
One of the cyclization adducts, 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine, was converted to a p38 kinase inhibitor, 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine, in two steps
Action Environment
It is known that the compound is a light yellow solid and should be stored at temperatures between 28°C
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyridines, a family of compounds to which 7-Iodopyrazolo[1,5-a]pyridine belongs, have been used as fluorophores for studying the dynamics of intracellular processes
Cellular Effects
A related compound, a pyrazolo[1,5-a]pyridine fluorophore, has been used to monitor pH in cells . This suggests that this compound may also interact with cellular processes and influence cell function.
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties
Properties
IUPAC Name |
7-iodopyrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZQILUQKLMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460950 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319432-22-9 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.